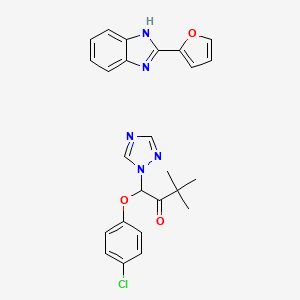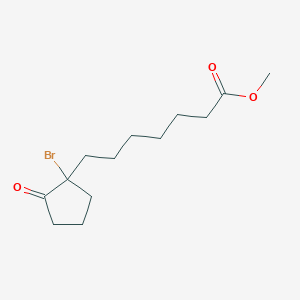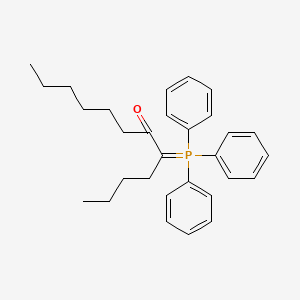![molecular formula C20H15NS B14419116 2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline CAS No. 81008-90-4](/img/structure/B14419116.png)
2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials . The reaction proceeds through the formation of a Schiff base, followed by cyclization and oxidation to yield the quinoline derivative.
Another method involves the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation . This approach offers a greener and more sustainable route to synthesize quinoline derivatives, including this compound.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using catalytic processes. For example, the use of cobalt oxide as a catalyst for the aerobic dehydrogenation of tetrahydroquinolines to quinolines has been reported . This method provides good yields under mild conditions and can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Zinc dust, acetic acid
Substitution: Bromine, nitrobenzene
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Quinoline derivatives
Substitution: Halogenated quinolines
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A basic heterocyclic compound with a wide range of applications in medicinal chemistry.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring structure.
Benzo[h]quinoline: A fused heterocyclic compound with similar chemical properties.
Uniqueness
This structural feature distinguishes it from other quinoline derivatives and can enhance its biological activity and binding affinity to molecular targets .
Eigenschaften
CAS-Nummer |
81008-90-4 |
|---|---|
Molekularformel |
C20H15NS |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
2-methyl-4-phenylsulfanylbenzo[h]quinoline |
InChI |
InChI=1S/C20H15NS/c1-14-13-19(22-16-8-3-2-4-9-16)18-12-11-15-7-5-6-10-17(15)20(18)21-14/h2-13H,1H3 |
InChI-Schlüssel |
CESLDUJCYARPGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


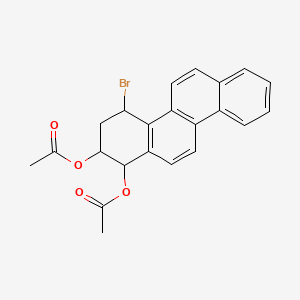


![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
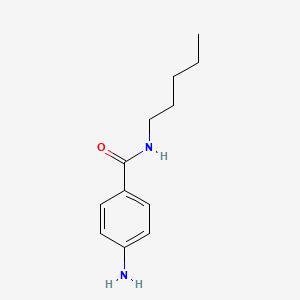
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
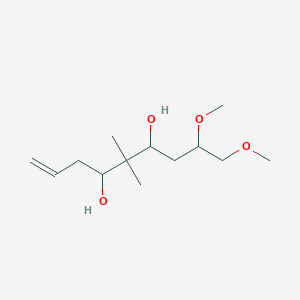

![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
![5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol](/img/structure/B14419091.png)
